

List of substances that interfere with the BCA assay

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Compound of Interest

Compound Name: Bicinchoninic acid disodium salt

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Technical Support Center: BCA Assay Troubleshooting

This guide provides answers to frequently asked questions and solutions to common problems encountered during the Bicinchoninic Acid (BCA) protein assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the BCA assay?

The BCA assay is a colorimetric method for protein quantification. It involves two main steps. First, under alkaline conditions, peptide bonds in the protein reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺). The amount of cuprous ion generated is proportional to the amount of protein present. In the second step, two molecules of bicinchoninic acid (BCA) chelate with each cuprous ion, forming a purple-colored complex that exhibits strong absorbance at 562 nm.[1][2]

Q2: Which substances are known to interfere with the BCA assay?

Certain chemical groups can interfere with the BCA assay by reducing Cu²⁺ ions, chelating copper, or altering the pH of the working reagent.[1] The main categories of interfering substances include:

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- Reducing Agents: Substances like Dithiothreitol (DTT) and β-mercaptoethanol (BME) can reduce Cu²⁺ independently of the protein, leading to an overestimation of protein concentration.[1][3]
- Copper Chelating Agents: Reagents such as Ethylenediaminetetraacetic acid (EDTA) and Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) can interfere with the formation of the BCA-copper complex, resulting in an underestimation of protein concentration.[1]
- Amino Acids: Cysteine, tyrosine, and tryptophan can also produce color in the assay, which can lead to inaccurate measurements.[1][4][5]
- Other Substances: Lipids, phospholipids, strong acids and bases, ammonium salts, and certain detergents can also interfere with the assay.[1][4][5]

Q3: My sample buffer contains a substance listed as interfering. What can I do?

Several strategies can be employed to overcome or eliminate the interference:

- Sample Dilution: If your protein concentration is high enough, you can dilute your sample in a compatible buffer to reduce the concentration of the interfering substance to a non-interfering level.[6][7]
- Removal of Interfering Substance: Techniques like dialysis, desalting columns, or protein precipitation can be used to remove the interfering substance from your sample.[6][8]
- Use a Compatible Assay Kit: Consider using a reducing agent-compatible BCA assay kit if your samples contain substances like DTT or β-ME.[6][9]

Q4: The color of my samples continues to develop after the recommended incubation time. Is this normal?

Yes, the color development in the BCA assay does not reach a fixed endpoint and will continue over time. The rate of color development is also dependent on temperature.[1] To ensure accurate results, it is crucial to incubate all standards and unknown samples for the same amount of time and at the same temperature. Additionally, read the absorbance of all samples within a short timeframe after incubation to minimize variability.[1]



Troubleshooting Guide High Background Absorbance in Blank and Standards

- Possible Cause: Presence of a reducing or chelating agent in your sample buffer. Even low concentrations of substances like DTT can cause interference.[1][10]
- Solution:
 - Dilution: If the protein concentration is sufficient, dilute the sample in a compatible buffer.
 [6]
 - Removal of Interfering Substance: Use methods like dialysis, desalting, or protein precipitation to remove the interfering agent.[6][8] Acetone or trichloroacetic acid (TCA) precipitation are effective methods.[3][6]
 - Use a Compatible Assay: If your samples contain reducing agents, a reducing agentcompatible BCA assay kit is recommended.[9][11]

Data Presentation: Interfering Substances

The following table summarizes the maximum compatible concentrations of various substances in a standard BCA assay. Note that these values can vary slightly depending on the specific kit and protocol used.



Category	Substance	Max Compatible Concentration
Reducing Agents	Dithiothreitol (DTT)	1 mM[1][12]
2-Mercaptoethanol (β-ME)	1 mM[1]	
Chelating Agents	EDTA	10 mM[1][12]
EGTA	Not compatible[1][12]	
Sodium Citrate	200 mM[1]	
Detergents	SDS	5%[1]
Triton X-100	5%[1]	
Tween 20	5%[1]	
CHAPS	5%[1]	
Buffers & Salts	Guanidine HCI	4 M[1]
Urea	3 M[1]	
Ammonium Sulfate	1.5 M[1][12]	
Sodium Chloride	1 M[1]	
Imidazole	50 mM[1]	
Solvents	Ethanol	10%[1]
Methanol	10%[1]	
Acetone	10%[1]	
DMSO	10%[1]	

Experimental Protocols Protocol 1: Standard BCA Protein Assay (Microplate Procedure)

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This protocol is a general guideline. Always refer to the manufacturer's instructions for your specific BCA assay kit.

Materials:

- 96-well microplate
- BCA Working Reagent (typically a 50:1 mixture of Reagent A and Reagent B)[13][14]
- Protein standard (e.g., Bovine Serum Albumin BSA) at a known concentration (e.g., 2 mg/mL)[2][14]
- Unknown protein samples
- Microplate reader

Procedure:

- Prepare Protein Standards: Prepare a series of dilutions of the BSA standard in the same buffer as your unknown samples. A typical range is 0 to 2000 μg/mL.[13]
- Sample Plating: Pipette 10-25 μ L of each standard and unknown sample into separate wells of the microplate.[8][13]
- Add Working Reagent: Add 200 μL of the BCA Working Reagent to each well.[13]
- Mixing: Mix the contents of the wells thoroughly on a plate shaker for 30 seconds.[1]
- Incubation: Incubate the plate at 37°C for 30 minutes.[13][14]
- Cooling: Cool the plate to room temperature.[1]
- Absorbance Measurement: Measure the absorbance at 562 nm using a microplate reader.
 [13]
- Data Analysis: Generate a standard curve by plotting the absorbance of the BSA standards
 against their known concentrations. Determine the concentration of the unknown samples by
 interpolating their absorbance values on the standard curve.[1]



Protocol 2: Acetone Precipitation for Removal of Interfering Substances

This protocol is effective for removing many common interfering substances.[1]

Materials:

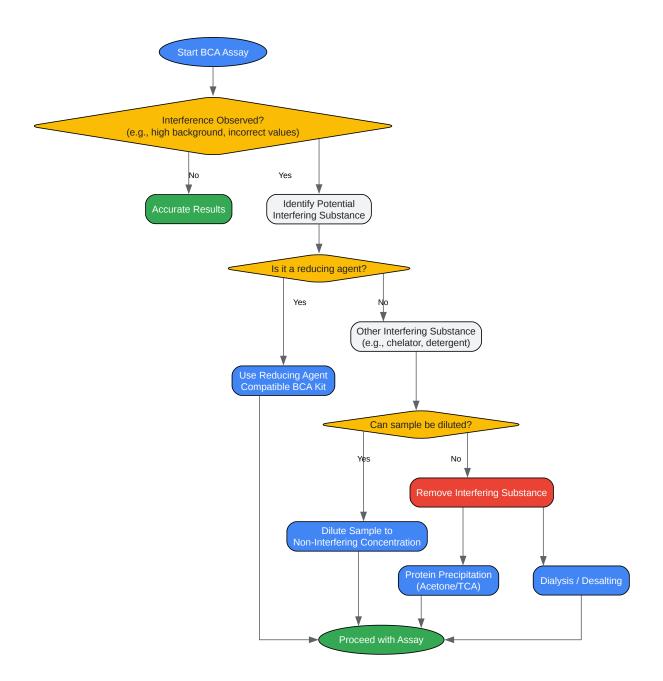
- Microcentrifuge tubes (1.5 mL)
- Cold acetone (-20°C)
- Microcentrifuge
- Ultrapure water

Procedure:

- Sample Preparation: Pipette 50 μL of each protein standard and unknown sample into separate 1.5 mL microcentrifuge tubes.[1]
- Acetone Addition: Add 200 μL of cold (-20°C) acetone to each tube.[1][6]
- Incubation: Vortex the tubes and incubate for 30 minutes at -20°C.[1][6]
- Centrifugation: Centrifuge the tubes for 10 minutes at maximum speed in a microcentrifuge.
 [1][6]
- Supernatant Removal: Carefully decant and discard the supernatant, which contains the interfering substances.[1]
- Pellet Drying: Allow the acetone to evaporate from the tubes at room temperature for 30 minutes. Do not over-dry the pellet, as this can make it difficult to redissolve.[1][6]
- Resuspension: Resuspend the protein pellet in 50 μL of ultrapure water and vortex thoroughly.[1]
- Assay: Proceed with the BCA protein assay using the resuspended pellet as your sample.[1]



Mandatory Visualization



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Caption: Troubleshooting workflow for BCA assay interference.

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